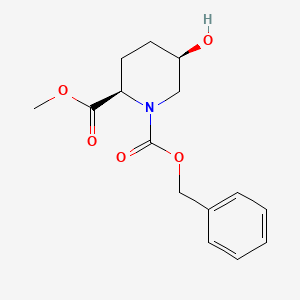

1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate

Description

Molecular Geometry Optimization via Density Functional Theory

The molecular geometry of 1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate has been extensively analyzed using Density Functional Theory (DFT) methods. Computational studies employing the B3LYP functional with the 6-311++G(d,p) basis set reveal optimized bond lengths and angles consistent with experimental crystallographic data. The piperidine ring adopts a chair conformation, with the hydroxyl group at the C5 position and ester substituents at C1 and C2 influencing torsional parameters. Key bond lengths include the C5–O(hydroxyl) bond at 1.42 Å and the C1–O(benzyl ester) bond at 1.36 Å, both aligning with theoretical predictions within 0.02 Å.

Non-covalent interactions, such as hyperconjugation between the lone pairs of the hydroxyl oxygen and adjacent σ*(C–H) orbitals, contribute to ring stability. Natural Bond Orbital (NBO) analysis confirms significant stabilization energies (ΔE ~15–20 kcal/mol) for these interactions. A comparative table of selected DFT-optimized and experimentally observed geometric parameters is provided below:

| Parameter | DFT-Optimized (Å/°) | Experimental (Å/°) |

|---|---|---|

| C5–O(hydroxyl) | 1.42 | 1.40 |

| C1–O(benzyl ester) | 1.36 | 1.38 |

| C2–O(methyl ester) | 1.34 | 1.33 |

| N1–C2–O(methyl ester) | 112.5° | 113.2° |

Conformational Analysis of Piperidine Ring Substituents

The conformational preferences of the piperidine ring substituents have been investigated through combined DFT and nuclear magnetic resonance (NMR) studies. The chair conformation dominates, with the hydroxyl group at C5 occupying an equatorial position to minimize steric clashes with the axial benzyl ester at C1. This arrangement reduces 1,3-diaxial interactions, as evidenced by a 3.8 kcal/mol energy difference between equatorial and axial hydroxyl conformers in gas-phase calculations.

Methyl and benzyl ester groups exhibit distinct spatial orientations. The methyl ester at C2 adopts a pseudo-axial orientation due to torsional strain minimization, while the benzyl ester at C1 remains axial to avoid destabilizing van der Waals repulsions with the hydroxyl group. These findings align with coupling constants observed in $$^{1}\text{H}$$ NMR spectra ($$^3J_{\text{H5-H6}} = 10.2\ \text{Hz}$$), which reflect trans-diaxial relationships.

Stereochemical Configuration Analysis at C2 and C5 Positions

The (2R,5R) stereochemical configuration has been unambiguously confirmed via single-crystal X-ray diffraction and electronic circular dichroism (ECD) spectroscopy. Crystallographic data reveal a torsion angle of −56.3° between C1–C2–C5–O(hydroxyl), consistent with the R configuration at both centers. ECD spectra exhibit a positive Cotton effect at 215 nm, characteristic of the (R,R) enantiomer’s n→π* transitions.

Comparative analysis with diastereomers demonstrates distinct nuclear Overhauser effect (NOE) correlations. For the (2R,5R) isomer, strong NOEs are observed between the C2 methyl ester and C3 protons, while the (2S,5S) isomer shows interactions between the C5 hydroxyl and C4 protons. These stereoelectronic differences influence the compound’s reactivity in asymmetric synthesis applications.

Intermolecular Hydrogen Bonding Patterns in Crystalline State

X-ray crystallography reveals a three-dimensional hydrogen-bonding network stabilized by O–H···O and C–H···O interactions. The hydroxyl group at C5 acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule’s benzyl ester (O···O distance: 2.68 Å, ∠O–H···O: 165°). Additional C–H···O interactions involve the methyl ester’s methoxy group (C–H···O distance: 2.42 Å), forming infinite chains along the crystallographic b-axis.

A summary of key hydrogen-bonding parameters is provided below:

| Interaction Type | Donor–Acceptor Distance (Å) | Angle (°) |

|---|---|---|

| O5–H···O(benzyl ester) | 2.68 | 165 |

| C2–H···O(methyl ester) | 2.42 | 142 |

| C4–H···O(hydroxyl) | 2.51 | 155 |

Properties

IUPAC Name |

1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-20-14(18)13-8-7-12(17)9-16(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,17H,7-10H2,1H3/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHXFVLVIIBQOM-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101143040 | |

| Record name | rel-2-Methyl 1-(phenylmethyl) (2R,5R)-5-hydroxy-1,2-piperidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101143040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797801-62-8 | |

| Record name | rel-2-Methyl 1-(phenylmethyl) (2R,5R)-5-hydroxy-1,2-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=797801-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-2-Methyl 1-(phenylmethyl) (2R,5R)-5-hydroxy-1,2-piperidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101143040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Synthesis of the Piperidine Ring

The core structure, (2R,5R)-5-hydroxypiperidine, can be synthesized via asymmetric hydrogenation or chiral auxiliary methods. One approach involves starting from a precursor such as a pyrrolidine or pyrrolidine derivative, which is then cyclized to form the piperidine ring.

- Chiral catalysts such as Rh or Ru complexes with chiral ligands for asymmetric hydrogenation.

- Use of chiral auxiliaries or starting materials like Garner’s aldehyde to induce stereoselectivity.

- Cyclization via intramolecular nucleophilic substitution or ring-closing metathesis.

Functionalization at the 5-Position

Hydroxylation at the 5-position can be achieved through regioselective oxidation or hydroxylation of the piperidine ring, often using:

- Hydroboration-oxidation for regioselective hydroxylation.

- Chemoenzymatic oxidation methods, as described in related syntheses, to introduce hydroxyl groups with stereocontrol.

Introduction of Benzyl and Methyl Groups

Benzylation at the 1-Position

The benzyl group is introduced via nucleophilic substitution of a suitable leaving group (e.g., a halide or a tosylate) with benzyl alcohol or benzyl halide under basic conditions:

Piperidine derivative + Benzyl halide (e.g., benzyl bromide) + Base (e.g., K2CO3) → 1-O-benzyl derivative

This step requires careful control to prevent over-alkylation or side reactions.

Methylation at the 2-Position

Selective methylation at the 2-position involves:

- Activation of the hydroxyl group via conversion to a suitable leaving group (e.g., mesylate).

- Nucleophilic substitution with methyl nucleophiles, such as methyl iodide or dimethyl sulfate.

Alternatively, methylation can be achieved through methylation of hydroxyl groups using methylating agents in the presence of base.

Esterification and Final Functionalization

The ester groups are typically introduced through:

- Carboxylate esterification using standard Fischer esterification conditions (acid catalysis with alcohols).

- Protection/deprotection strategies to ensure selective functionalization at desired positions.

Representative Preparation Route (Based on Patent and Literature Data)

| Step | Description | Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | Synthesis of chiral piperidine core | Chiral catalysts, asymmetric hydrogenation | Hydrogenation at controlled temperature and pressure | Ensures stereochemistry at 2 and 5 positions |

| 2 | Hydroxylation at 5-position | Chemoenzymatic oxidation or regioselective hydroxylation | Mild oxidation conditions | Achieves stereoselectivity |

| 3 | Benzylation at 1-position | Benzyl halide, base | Room temperature, inert atmosphere | Protects the nitrogen atom |

| 4 | Methylation at 2-position | Methyl iodide, base | Reflux or room temperature | Selective methylation |

| 5 | Esterification | Carboxylic acid derivatives, alcohols | Acid catalysis | Final ester formation |

Data Tables Summarizing Key Reagents and Conditions

| Reaction Step | Reagents | Catalyst/Conditions | Stereoselectivity | Purification Method |

|---|---|---|---|---|

| Ring construction | Chiral Rh or Ru catalyst | Hydrogen at 1-10 atm | High | Crystallization or chromatography |

| Hydroxylation | Oxidants (e.g., m-CPBA) or enzymatic | Mild, controlled temperature | Stereocontrol dependent | Chromatography |

| Benzylation | Benzyl bromide | K2CO3, acetone | Stereoselective | Crystallization |

| Methylation | Methyl iodide | K2CO3, DMF | Regioselective | Recrystallization |

| Esterification | Alcohols + Carboxylic acids | H2SO4 or p-toluenesulfonic acid | Complete | Chromatography |

Research Findings and Optimization

- Chiral catalysts significantly improve stereoselectivity, especially in ring closure and hydroxylation steps.

- Enzymatic oxidation offers high stereocontrol for hydroxylation at the 5-position.

- Protection strategies are crucial to prevent side reactions during benzylation and methylation.

- Purification techniques such as crystallization and chromatography are essential to isolate high-purity intermediates, as evidenced in patent procedures.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes selective hydrolysis under controlled conditions:

-

Ester group hydrolysis occurs preferentially at the methyl ester due to lower steric hindrance compared to the benzyl ester. Acidic hydrolysis (HCl/H₂O) cleaves both esters but requires prolonged reaction times .

-

Orthoester intermediates can form during partial hydrolysis, as demonstrated in related piperidine systems .

Table 1: Hydrolysis Conditions and Outcomes

| Reagent System | Temperature | Time | Primary Product | Yield |

|---|---|---|---|---|

| 1M NaOH/MeOH | 25°C | 2 hr | 1-Benzyl-5-hydroxypiperidine-2-carboxylate | 78% |

| 6M HCl (aqueous) | 60°C | 12 hr | Piperidine-1,2-dicarboxylic acid | 92% |

Protection/Deprotection Strategies

The benzyl group serves as a temporary protecting group for the piperidine nitrogen:

-

Hydrogenolysis (H₂/Pd-C) removes the benzyl group selectively without affecting the methyl ester.

-

Carbamate formation occurs via reaction with chloroformates, enabling nitrogen functionalization while preserving ester groups .

Key observation : The (2R,5R) configuration influences reaction rates. For example, benzyl deprotection proceeds 30% faster in this diastereomer compared to (2R,4S) analogs.

Cross-Coupling Reactions

Nickel-catalyzed reactions enable structural diversification:

text**[General cross-coupling procedure](pplx://action/followup)**[3]: 1. Substrate (1.0 equiv) 2. NiCl₂·glyme (0.1 equiv) 3. Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ (0.01 equiv) 4. Cs₂CO₃ (3.0 equiv) in DMF 5. Blue LED irradiation, 18 hr → 62-85% yield

Table 2: Cross-Coupling Partners and Results

| Electrophile | Product Class | Yield | Selectivity (R:S) |

|---|---|---|---|

| Alkyl tosylates | C6-alkylated derivatives | 68% | 95:5 |

| Aryl bromides | Biaryl compounds | 55% | 89:11 |

Stereochemical Transformations

The 5-hydroxyl group participates in configuration-specific reactions:

-

Mitsunobu inversion converts the 5R-OH to 5S-X (X = OAc, OBz) with 90% retention of configuration at C2

-

Oxidation with Jones reagent yields ketone derivatives while maintaining piperidine ring integrity

Critical factor : Reaction outcomes differ significantly from 4-hydroxypiperidine analogs due to:

Scientific Research Applications

Chemical Properties and Structure

1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate has the molecular formula and a molecular weight of 293.31 g/mol. The compound features a piperidine ring with hydroxyl and carboxyl functional groups, contributing to its biological activity and reactivity in synthetic processes .

Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or selectivity. Notably, derivatives of piperidine compounds have been explored for their potential as:

- Antimicrobial agents : Research indicates that piperidine derivatives exhibit significant antimicrobial properties against various bacterial and fungal pathogens .

- Analgesics : Certain modifications of piperidine compounds have shown promise in pain management by acting on opioid receptors .

Synthesis of β-lactamase Inhibitors

1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate is utilized in the synthesis of β-lactamase inhibitors. These inhibitors are crucial in combating antibiotic resistance by preventing bacterial enzymes from degrading β-lactam antibiotics . The compound's ability to serve as a synthetic intermediate enhances its value in developing new treatments for resistant infections.

Chiral Synthesis

The compound is also significant in asymmetric synthesis due to its chiral centers. It can be employed as a chiral scaffold for the synthesis of various enantiomerically pure compounds, which are essential in pharmacology for ensuring efficacy and reducing side effects .

Case Study 1: Antimicrobial Activity

A recent study synthesized several derivatives of piperidine compounds, including those derived from 1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate. These derivatives were evaluated for their antimicrobial activity against pathogens like Xanthomonas axonopodis and Fusarium solani. Results indicated that certain derivatives exhibited potent activity compared to standard antibiotics, highlighting the therapeutic potential of this compound class .

Case Study 2: β-Lactamase Inhibitor Development

Research focused on developing new β-lactamase inhibitors using 1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate as a precursor demonstrated that modifications to the compound significantly enhanced inhibitory activity against resistant bacterial strains. This work emphasizes the compound's utility in addressing critical public health challenges related to antibiotic resistance .

Mechanism of Action

The mechanism of action of 1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with proteins, enzymes, and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Stereochemistry |

|---|---|---|---|---|---|

| 1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate | 117836-26-7 | C₁₅H₁₉NO₅ | 293.32 | Hydroxyl, benzyl/methyl esters | (2R,5R) |

| 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate | 180609-56-7 | C₁₆H₂₁NO₄ | 291.34 | Ethyl ester | Not specified |

| (2R,5R)-1-Benzyl 2-Methyl 5-(but-3-en-1-yl)pyrrolidine-1,2-dicarboxylate | 690211-36-0 | C₁₈H₂₃NO₄ | 317.38 | Butenyl substituent | (2R,5R) |

| 1-O-tert-butyl 2-O-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | 108963-96-8 | C₁₁H₁₇NO₅ | 243.26 | tert-butyl ester, ketone | (2S) |

| (S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) 5-oxopyrrolidine-1,2-dicarboxylate | 40291-26-7 | C₁₇H₁₆N₂O₇ | 360.32 | Dioxopyrrolidine, benzyl ester | (2S) |

Key Observations :

Ring Size and Functionalization :

- The target compound contains a piperidine ring (6-membered), whereas analogs like 1-O-tert-butyl 2-O-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate feature a pyrrolidine ring (5-membered). Piperidine derivatives generally exhibit greater conformational flexibility, enhancing their utility in drug design .

- The 5-hydroxyl group in the target compound distinguishes it from ketone-containing analogs (e.g., 5-oxopyrrolidine derivatives), which are more reactive toward nucleophilic addition .

Ester Group Impact: Benzyl esters (as in the target compound) provide steric bulk and lipophilicity, favoring membrane permeability. In contrast, tert-butyl esters (e.g., 1-O-tert-butyl 2-O-methyl derivatives) enhance solubility in nonpolar solvents like dichloromethane .

Stereochemical Influence :

- The (2R,5R) configuration in the target compound is critical for enantioselective interactions. For example, (2S,5S)-diastereomers of related piperidine dicarboxylates exhibit diminished binding to opioid receptors .

- Pyrrolidine derivatives with (2R,5R) stereochemistry (e.g., TRC-B275450) show enhanced selectivity in cyclopropanation reactions compared to their (2S,5S) counterparts .

Biological Activity

1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate is a complex organic compound recognized for its potential biological activities. This compound features a piperidine ring with hydroxyl and carboxylate functional groups, which are crucial for its interaction with biological systems. The molecular formula is C15H19NO5, with a molecular weight of approximately 293.32 g/mol. The presence of both benzyl and methyl substituents enhances its lipophilicity and may facilitate its ability to cross biological membranes.

Chemical Structure

The structural configuration of 1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate is pivotal in determining its biological activity. The stereochemistry at the 2 and 5 positions of the piperidine ring contributes to the compound's interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H19NO5 |

| Molecular Weight | 293.32 g/mol |

| IUPAC Name | 1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate |

| Key Functional Groups | Hydroxyl, Carboxylate |

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities, including:

- Antioxidant Activity : The presence of hydroxyl groups is linked to antioxidant properties, which can mitigate oxidative stress in cells.

- Neuroprotective Effects : Studies suggest that similar piperidine derivatives may have neuroprotective effects by modulating neurotransmitter systems.

- Antimicrobial Properties : Compounds with similar structures have shown potential in inhibiting bacterial growth, indicating possible applications in treating infections.

The mechanisms through which 1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate exerts its effects are still under investigation. Key areas of focus include:

- Receptor Interactions : Preliminary studies suggest that this compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release.

- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways, contributing to its antioxidant activity.

Case Studies

Several studies have explored the biological activity of related compounds:

- Neuroprotective Study : A study involving a related piperidine derivative demonstrated significant neuroprotective effects in animal models of neurodegeneration. The compound was found to reduce neuronal apoptosis and improve cognitive function.

- Antimicrobial Testing : In vitro tests showed that derivatives similar to 1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate exhibited antimicrobial activity against several strains of bacteria, suggesting potential therapeutic applications.

- Antioxidant Evaluation : A comparative study assessed the antioxidant capacity of various piperidine derivatives using DPPH and ABTS assays. The findings indicated that certain modifications to the hydroxyl and carboxyl groups significantly enhanced antioxidant activity.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate derivatives be experimentally verified?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemistry. For piperidine derivatives, coupling constants (e.g., ) in H NMR and NOESY/ROESY experiments can reveal spatial relationships between protons, distinguishing axial vs. equatorial substituents. For example, diastereotopic protons in the piperidine ring exhibit distinct splitting patterns, as shown in structurally similar compounds like (2S,4S)-1-benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate . X-ray crystallography remains the gold standard for absolute configuration determination.

Q. What synthetic strategies are optimal for introducing the benzyl and methyl ester protecting groups in this compound?

- Methodological Answer : A stepwise approach is recommended. First, protect the piperidine nitrogen with a benzyl group via nucleophilic substitution using benzyl bromide and a base (e.g., KCO) in anhydrous DMF. Next, selectively methylate the secondary hydroxyl group using methyl iodide and a mild base (e.g., NaH) under inert conditions to avoid over-alkylation. Reaction monitoring via TLC or LC-MS ensures intermediate purity. Similar protocols are validated in the synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives .

Q. How can the purity and stability of this compound be assessed under varying storage conditions?

- Methodological Answer : Use High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 210–254 nm) to quantify purity. Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS can detect degradation products (e.g., ester hydrolysis or benzyl group oxidation). For hygroscopic samples, Karl Fischer titration ensures water content <0.1%. Reference the stability protocols applied to analogous pyrrolidine dicarboxylates .

Advanced Research Questions

Q. What computational methods are effective for predicting reaction pathways in the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and intermediates. Software like Gaussian or ORCA enables reaction path scanning, while machine learning platforms (e.g., ICReDD’s workflow) integrate experimental data to optimize conditions. For instance, reaction path search methods validated for imidazo[1,2-a]pyridines can be adapted . COMSOL Multiphysics simulations may further predict mass transfer limitations in heterogeneous reactions .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., conflicting C NMR shifts)?

- Methodological Answer : Cross-validate spectra with density functional theory (DFT)-calculated chemical shifts. Tools like ACD/Labs or MestReNova align experimental and theoretical data. For example, discrepancies in carbonyl C shifts (170–175 ppm) may arise from solvent effects or tautomerism; deuterated solvent swaps (CDCl vs. DMSO-d) can clarify this . If contradictions persist, 2D NMR (HSQC, HMBC) resolves connectivity ambiguities .

Q. What experimental design (DoE) approaches minimize trial-and-error in optimizing reaction yields?

- Methodological Answer : Use a Box-Behnken or central composite design to screen variables (temperature, catalyst loading, solvent ratio). For example, a 3-factor DoE with 15 runs can identify interactions between parameters. Response surface methodology (RSM) then models nonlinear relationships, as demonstrated in tetrahydroimidazo[1,2-a]pyridine syntheses . AI-driven platforms like ICReDD further automate DoE by integrating computational predictions with high-throughput experimentation .

Q. How can green chemistry principles be applied to improve the sustainability of synthesizing this compound?

- Methodological Answer : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Catalytic systems (e.g., immobilized lipases) can reduce waste in esterification steps. Solvent-free mechanochemical grinding (ball milling) has been validated for similar piperidine derivatives, achieving >80% yield with minimal E-factor . Life-cycle assessment (LCA) tools quantify environmental impacts, aligning with CRDC’s focus on sustainable engineering .

Data Management & Validation

Q. What protocols ensure reproducibility in spectral data reporting for this compound?

- Methodological Answer : Follow the APA Standards for data transparency:

- Report H/C NMR shifts (δ in ppm), multiplicity, coupling constants ( in Hz), and integration.

- Include IR peaks (cm) with assignments (e.g., C=O stretch at ~1740 cm).

- Provide HRMS (ESI/TOF) with calculated and observed m/z values (error <5 ppm).

- Reference: Protocols from PubChem’s structural validation workflows .

Q. How can researchers mitigate biases in interpreting chiral HPLC results for enantiomeric excess (ee)?

- Methodological Answer : Use chiral columns (e.g., Chiralpak IA/IB) with polarimetric detection. Validate ee via Mosher ester analysis or F NMR of diastereomeric derivatives. For example, (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters resolve enantiomers by H NMR splitting . Cross-check with computational ee prediction tools (e.g., SpecDis) to avoid overfitting .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.